1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Description

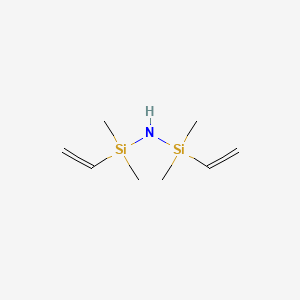

Structure

3D Structure

Properties

IUPAC Name |

[[[ethenyl(dimethyl)silyl]amino]-dimethylsilyl]ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-9H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUIWUCVZCRTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)N[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064770 | |

| Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7691-02-3 | |

| Record name | 1-Ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7691-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisilazane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007691023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILAZANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53X6928T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyl-1,3-divinyldisilazane, often abbreviated as VMM or TMDVSiN, is a versatile organosilicon compound with the chemical formula C8H19NSi2. Its unique structure, featuring two vinyl groups and a disilazane backbone, imparts a combination of reactivity and stability that makes it a valuable building block and functional material in a diverse range of applications. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, an exploration of its reactivity, and a summary of its key applications.

Chemical and Physical Properties

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a colorless to light yellow, clear liquid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and industrial use.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C8H19NSi2 | [1][2] |

| Molecular Weight | 185.42 g/mol | [1] |

| CAS Number | 7691-02-3 | [1][2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | >95.0% (GC) | [1] |

Physical Properties

| Property | Value | Reference(s) |

| Boiling Point | 160-161 °C | [1] |

| Density | 0.819 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4405 | [1] |

| Flash Point | 34 °C | [1] |

| Solubility | Soluble in many organic solvents. Reacts slowly with water. | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane. Key spectroscopic data are available, although specific spectra from primary literature are recommended for detailed analysis.

-

¹H NMR: Proton nuclear magnetic resonance spectroscopy can confirm the presence of methyl and vinyl protons.

-

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the Si-N-Si and C=C functional groups.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

Synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

A common method for the synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane involves the ammonolysis of chlorodimethylvinylsilane.

Materials:

-

Chlorodimethylvinylsilane (CDVS)

-

Anhydrous ammonia (gas)

-

Anhydrous inert solvent (e.g., diethyl ether, toluene)

-

Inert gas for blanketing (e.g., nitrogen, argon)

Procedure:

-

A solution of chlorodimethylvinylsilane in an anhydrous inert solvent is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser. The system is maintained under an inert atmosphere.

-

Anhydrous ammonia gas is bubbled through the solution at a controlled rate. The reaction is exothermic and may require cooling to maintain a desired temperature.

-

The reaction progress is monitored by techniques such as gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Upon completion, the reaction mixture contains the desired product and ammonium chloride as a solid byproduct.

-

The ammonium chloride is removed by filtration.

-

The solvent is removed from the filtrate by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure 1,1,3,3-Tetramethyl-1,3-divinyldisilazane.

Purification by Fractional Distillation

Fractional distillation is a critical step to obtain high-purity 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, especially for applications in electronics and polymer synthesis where impurities can be detrimental.[4][5]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum source (for reduced pressure distillation)

Procedure:

-

The crude product is placed in the round-bottom flask with boiling chips.

-

The fractional distillation apparatus is assembled, ensuring all joints are properly sealed.

-

The system is evacuated to the desired pressure.

-

The heating mantle is turned on, and the temperature is gradually increased to bring the liquid to a boil.

-

The vapor will rise through the fractionating column, and a temperature gradient will be established.

-

The fraction that distills at a constant temperature corresponding to the boiling point of the product at that pressure is collected in the receiving flask.

-

The purity of the collected fractions can be checked by GC analysis.

Reactivity and Mechanisms

The reactivity of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is primarily governed by the Si-N bond and the vinyl groups.

Hydrolysis

The Si-N bond in disilazanes is susceptible to hydrolysis, reacting with water to form silanols and ammonia. This reaction is generally slow with atmospheric moisture but can be accelerated by acids or bases.[1]

Reaction with Alcohols

Similar to hydrolysis, the Si-N bond can be cleaved by alcohols in a process known as alcoholysis, yielding alkoxysilanes and ammonia. This reaction is often catalyzed by acids or bases.[6]

Hydrosilylation

The vinyl groups of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane can undergo hydrosilylation, which is the addition of a Si-H bond across the carbon-carbon double bond. This reaction is typically catalyzed by platinum complexes and is a key step in the synthesis of silicone polymers and for cross-linking silicone elastomers.[7]

Copolymerization

The vinyl groups also allow 1,1,3,3-Tetramethyl-1,3-divinyldisilazane to act as a monomer or cross-linking agent in polymerization reactions, particularly in the production of silicone resins and rubbers.[1]

Applications

The unique properties of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane lead to its use in a variety of high-performance applications.

-

Silicone Polymer Synthesis: It serves as a crucial intermediate and end-capping agent in the production of silicone polymers, allowing for precise control over molecular weight and polymer architecture.[8]

-

Surface Modification: It is used to modify the surfaces of materials like glass and silica, imparting hydrophobicity and improving adhesion to polymer matrices.

-

Adhesion Promoter: In the microelectronics industry, it is employed as an adhesion promoter for photoresists on silicon wafers.[1]

-

Cross-linking Agent: Its divinyl functionality makes it an effective cross-linking agent for silicone elastomers, enhancing their mechanical properties.

-

Chemical Intermediate: It is a versatile starting material for the synthesis of other organosilicon compounds.[3]

Safety and Handling

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a flammable liquid and vapor. It can cause skin and eye irritation. It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated place away from sources of ignition. It is sensitive to moisture and should be stored under an inert atmosphere.[1]

Conclusion

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a key organosilicon compound with a broad spectrum of applications driven by its unique chemical structure and reactivity. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research, development, and industrial processes. This guide provides a foundational understanding for professionals working with this versatile chemical.

References

- 1. 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE | [gelest.com]

- 2. 1,1,3,3-Tetramethyl-1,3-divinyldisilazane | C8H19NSi2 | CID 82126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]

- 4. Purification [chem.rochester.edu]

- 5. vlab.amrita.edu [vlab.amrita.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, a key intermediate in the production of silicone-based polymers and other advanced materials. This document details the experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic routes and workflows.

Core Synthesis Pathways

Two principal methods for the synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane are prevalent in chemical literature and industrial practice: the conversion of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane and the direct ammonolysis of vinyldimethylchlorosilane.

Conversion of 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane

This widely utilized two-step method involves the initial esterification of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane with concentrated sulfuric acid, followed by ammoniation of the resulting intermediate. This process is particularly advantageous due to the relative accessibility of the starting disiloxane.

Experimental Protocol:

Step 1: Esterification

-

To a stirring kettle, add 800 kg of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane and 2000 kg of petroleum benzene.

-

Stir the mixture for one hour to ensure homogeneity.

-

Slowly add 1200 kg of concentrated sulfuric acid to the stirring kettle over a period of two hours. Maintain the reaction temperature below 60°C. The use of a gas-phase equilibrium device is recommended to minimize the volatilization of benzene and the starting siloxane.

-

After the addition is complete, cease stirring and allow the mixture to settle for 60 minutes.

-

Separate and drain the lower layer of dilute sulfuric acid. The upper layer, containing the crude product, is then transferred to the amination kettle.

Step 2: Ammoniation

-

Before initiating the amination, ensure any residual impurities at the bottom of the amination kettle are removed.

-

Start the circulation water pump and begin stirring the crude product.

-

Slowly introduce ammonia gas into the kettle, carefully controlling the temperature to not exceed 80°C and the pressure to remain at or below 0.18 MPa.

-

Continue the ammonia addition until the kettle temperature no longer increases and begins to decrease, indicating the reaction is nearing completion.

-

Slowly close the ammonia inlet valve and maintain the pressure in the kettle for one hour (pressure holding stage).

-

The reaction is considered complete when the temperature of the reaction kettle is 1-2°C above the circulating water temperature.

-

Upon completion, wash the reaction mixture twice with water.

-

The resulting clear liquid is then subjected to distillation.

Step 3: Distillation

-

Transfer the clear liquid to a rectification tower.

-

Intermittently recover the petroleum benzene and any intermediate distillates for recycling.

-

Collect the final product, 1,1,3,3-Tetramethyl-1,3-divinyldisilazane.

This process has been reported to achieve a yield of 94.3%.[1]

Logical Workflow for the Conversion of 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane

Caption: Workflow for the synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane from its corresponding disiloxane.

Ammonolysis of Vinyldimethylchlorosilane

A more direct route to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is the ammonolysis of vinyldimethylchlorosilane. This reaction involves the direct reaction of the chlorosilane with ammonia, typically in a suitable solvent, to form the disilazane and ammonium chloride as a byproduct.

Experimental Protocol:

Note: A detailed, peer-reviewed experimental protocol for this specific reaction was not found in the initial search. The following is a representative procedure based on general principles of chlorosilane ammonolysis.

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, place a solution of vinyldimethylchlorosilane in an inert solvent (e.g., toluene or diethyl ether).

-

Cool the flask in an ice-salt bath.

-

Bubble anhydrous ammonia gas through the stirred solution at a controlled rate. The reaction is exothermic and should be monitored to maintain a low temperature.

-

The reaction progress can be monitored by the formation of a white precipitate (ammonium chloride).

-

Once the reaction is complete (as indicated by the cessation of precipitate formation or by GC analysis of the reaction mixture), stop the ammonia flow.

-

Filter the reaction mixture to remove the ammonium chloride precipitate.

-

Wash the precipitate with a small amount of the inert solvent to recover any entrained product.

-

Combine the filtrate and the washings.

-

Remove the solvent from the filtrate by distillation.

-

The crude 1,1,3,3-Tetramethyl-1,3-divinyldisilazane can then be purified by fractional distillation under reduced pressure.

Signaling Pathway for the Ammonolysis of Vinyldimethylchlorosilane

Caption: Reaction pathway for the synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane via ammonolysis.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉NSi₂ | [2][3] |

| Molecular Weight | 185.42 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 160-161 °C | [3] |

| Density | 0.819 g/mL | [3] |

| Refractive Index | 1.4405 @ 20°C | [3] |

Table 2: Synthesis Route Comparison

| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Purity |

| Disiloxane Conversion | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | H₂SO₄, NH₃ | 94.3% | >95.0% (GC)[4] |

| Ammonolysis | Vinyldimethylchlorosilane | NH₃ | Not explicitly found | >97% (NMR)[5] |

Table 3: Spectroscopic Data

| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | CDCl₃ | Not explicitly detailed in search results |

| ¹³C NMR | Not specified | Not explicitly detailed in search results |

| IR | Not specified | Not explicitly detailed in search results |

Note: While the availability of NMR and IR spectra is confirmed, specific peak assignments were not detailed in the provided search results.[2][6]

References

- 1. CN102731556A - Process for preparing tetramethyldivinyldisilazane by conversion of divinyl tetramethyl disiloxane - Google Patents [patents.google.com]

- 2. 1,1,3,3-Tetramethyl-1,3-divinyldisilazane | C8H19NSi2 | CID 82126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE | [gelest.com]

- 4. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane [ouci.dntb.gov.ua]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 1,1,3,3-Tetramethyl-1,3-divinyldisilazane(7691-02-3) 13C NMR [m.chemicalbook.com]

In-Depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (CAS 7691-02-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties and hazards of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (CAS 7691-02-3). The document details its chemical and physical characteristics, reactivity, and key applications, with a focus on its role in polymer chemistry and surface modification. A summary of known hazards and safety precautions is included to ensure safe handling and use in a laboratory and industrial setting. This guide is intended to be a valuable resource for professionals working with this versatile organosilicon compound.

Chemical Identity and Properties

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is an organosilicon compound featuring a disilazane backbone with both vinyl and methyl functional groups.[1] This unique structure imparts valuable properties, making it a key intermediate in the synthesis of various silicone-based materials.[1]

Synonyms: 1,3-Divinyl-1,1,3,3-tetramethyldisilazane, Bis(vinyldimethylsilyl)amine, DVTMDS[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane.

| Property | Value | Reference |

| Molecular Formula | C8H19NSi2 | [1][3] |

| Molecular Weight | 185.41 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid with an ammonia-like odor. | [1][3] |

| Melting Point | < 0°C | [3] |

| Boiling Point | 160-163°C | [3] |

| Density | 0.819 g/cm³ at 25°C | |

| Refractive Index (n20/D) | 1.4405 | [3] |

| Flash Point | 34°C | |

| Vapor Pressure | 1.2-8611 hPa at 20-25°C | |

| Solubility | Soluble in most organic solvents such as methanol, ethyl acetate, toluene, and cyclohexane. Hydrolyzes in water. | [3] |

Reactivity and Applications

The reactivity of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is primarily driven by the presence of the vinyl groups and the silicon-nitrogen bond. The vinyl groups can participate in hydrosilylation and polymerization reactions, making it a valuable monomer or crosslinking agent in the production of silicone rubbers, resins, and gels.[1][3] The silicon-nitrogen bond is susceptible to hydrolysis, which is a key aspect of its application as a surface modifying agent.

Key Applications

-

Polymer Synthesis: It serves as a crucial intermediate in the manufacturing of silicone polymers, contributing to their thermal stability and flexibility.[1]

-

Surface Modification: The compound is used to treat surfaces like fumed silica, rendering them hydrophobic and improving their compatibility with polymer matrices in composites.

-

Coupling Agent: It enhances adhesion between inorganic materials (e.g., glass, metals) and organic polymers.[1]

-

Electronics: It finds use in the formulation of dielectric materials.

-

Negative Photoresists: It can act as an adhesion promoter.

Reaction Mechanism: Surface Hydrolysis and Condensation

When used as a surface modifying agent, for example on a silica surface, 1,1,3,3-Tetramethyl-1,3-divinyldisilazane undergoes a two-step process of hydrolysis and condensation. The initial step involves the hydrolysis of the Si-N bond by surface silanol groups (Si-OH) or adsorbed water. This is followed by the condensation of the resulting silanol groups with the surface, forming stable siloxane (Si-O-Si) bonds.

Hazards and Safety Information

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a flammable liquid and vapor and can cause severe skin burns and eye damage. It is also harmful if swallowed.[2]

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Source: PubChem CID 82126, ChemicalBook[2][3]

Precautionary Statements

A comprehensive list of precautionary statements includes:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

Response: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Experimental Protocols

Synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

A patented method for the preparation of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane involves the conversion of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane. The process includes an esterification step followed by ammonolysis.

Materials:

-

1,1,3,3-tetramethyl-1,3-divinyldisiloxane

-

Sulfuric acid

-

Petroleum benzene

-

Ammonia

-

Potassium ethoxide or sodium ethoxide (as a neutralizing agent)

Procedure Outline:

-

Esterification: 1,1,3,3-tetramethyl-1,3-divinyldisiloxane is reacted with sulfuric acid in the presence of petroleum benzene.

-

Ammonolysis: The product from the esterification step is then reacted with ammonia. A compressor can be used to retrieve and reuse ammonia.

-

Neutralization and Purification: A non-aqueous neutralizing agent like potassium ethoxide is used. The resulting product is purified by distillation.

Disclaimer: This is a generalized outline based on patent literature. Researchers should consult the specific patent (CN102731556A) and other relevant literature for detailed and safe experimental procedures.

Conclusion

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a valuable and versatile organosilicon compound with significant applications in materials science and polymer chemistry. Its unique combination of vinyl and disilazane functionalities allows for its use as a monomer, crosslinker, and surface modifying agent. While it offers considerable utility, its hazardous properties necessitate careful handling and adherence to appropriate safety protocols. This guide provides a foundational understanding of its properties and hazards to aid researchers and professionals in its safe and effective use.

References

1,1,3,3-Tetramethyl-1,3-divinyldisilazane molecular weight and formula

An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, a versatile organosilicon compound. The information is tailored for researchers, scientists, and professionals in drug development and material science.

Core Molecular Information

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a silazane compound recognized for its utility in a range of chemical applications. Its fundamental molecular properties are summarized below.

Molecular Formula and Weight

The chemical formula for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is C8H19NSi2.[1][2] Its molecular weight is approximately 185.42 g/mol .[1][2][3] Another source lists the molecular weight as 185.41 g/mol .[4]

Physicochemical Properties

A compilation of the key physicochemical properties of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is presented in the following table for straightforward reference and comparison.

| Property | Value |

| Molecular Formula | C8H19NSi2[1][2] |

| Molecular Weight | 185.42 g/mol [1][2][3] |

| CAS Number | 7691-02-3[1][2] |

| Appearance | Colorless liquid[2] |

| Density | 0.819 g/mL[1] |

| Boiling Point | 160-161 °C[1] |

| Flash Point | 34 °C[1] |

| Refractive Index | 1.4405 @ 20°C[1] |

| Purity | ≥ 97%[1][2] |

Applications and Functional Relationships

1,1,3,3-Tetramethyl-1,3-divinyldisilazane serves as a crucial component in various industrial and research applications. Its utility stems from its unique chemical structure, featuring reactive vinyl groups and a silazane backbone. This structure allows it to act as an effective coupling agent and a precursor in the synthesis of advanced materials.

The following diagram illustrates the key application pathways for this compound.

Experimental Applications

While detailed experimental protocols are proprietary to specific research and industrial processes, the primary applications of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane are well-documented.

-

Surface Modification : It is utilized for the silylation of glass capillary columns, a process that modifies the surface properties of the glass.[1]

-

Adhesion Promotion : The compound acts as an adhesion promoter, particularly for negative photoresists.

-

Polymer Chemistry : It is a key intermediate in the synthesis of silicone polymers and can be copolymerized with ethylene.[1][2] Its dual vinyl groups enhance its reactivity, making it suitable for creating polymer matrices.[2]

-

Coupling Agent : It facilitates improved adhesion between organic and inorganic materials, finding use in coatings, sealants, and adhesives.[2]

-

Advanced Materials : In research and development, it is employed in the synthesis of functionalized polymers and composites.[2]

References

Spectroscopic Profile of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for the compound 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (CAS No. 7691-02-3). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and analysis. Detailed experimental protocols are also provided to ensure reproducibility.

Core Spectroscopic Data

The structural and electronic environment of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane has been characterized using a suite of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) atomic nuclei within the molecule, offering insights into its connectivity and molecular structure.

¹H NMR Data

The ¹H NMR spectrum of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is characterized by signals corresponding to the methyl and vinyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.7-6.2 | Multiplet | 1H | CH=CH₂ |

| ~0.1 | Singlet | 6H | Si-(CH₃)₂ |

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environments of the carbon atoms in the methyl and vinyl groups.[1][2]

| Chemical Shift (ppm) | Assignment |

| ~139 | Si-C H=CH₂ |

| ~132 | Si-CH=C H₂ |

| ~0.0 | Si-C H₃ |

²⁹Si NMR Data

| Expected Chemical Shift Range (ppm) | Assignment |

| 0 to -20 | (R₂Si)₂NH |

Infrared (IR) Spectroscopy

The FTIR spectrum of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, typically acquired as a neat liquid, displays characteristic absorption bands corresponding to the various functional groups present in the molecule.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| ~3050 | Medium | =C-H Stretch (vinyl) |

| ~2960 | Strong | C-H Stretch (methyl) |

| ~1595 | Medium | C=C Stretch (vinyl) |

| ~1410 | Medium | Si-CH=CH₂ Bending |

| ~1250 | Strong | Si-CH₃ Symmetric Bending |

| ~950 | Strong | Si-N-Si Asymmetric Stretch |

| ~840 | Strong | Si-C Stretch |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides information on the molecular weight and fragmentation pattern of the compound.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 185 | ~20 | [M]⁺ (Molecular Ion) |

| 170 | ~100 | [M - CH₃]⁺ |

| 142 | ~30 | [M - CH₃ - C₂H₂]⁺ or [M - Vinyl - CH₃]⁺ |

| 116 | ~25 | [M - 2*Vinyl - H]⁺ |

| 100 | ~40 | [(CH₃)₂Si=N-Si(CH₃)]⁺ |

| 86 | ~35 | [CH₂=CH-Si(CH₃)₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and laboratory conditions.

NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: A small amount of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: ~10-15 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~200-250 ppm.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

-

²⁹Si NMR Acquisition:

-

Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

-

Spectral Width: ~100-150 ppm.

-

Number of Scans: 1024 or higher due to the low natural abundance and sensitivity of ²⁹Si.

-

Relaxation Delay: 10-30 seconds.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As a neat liquid, a single drop of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is placed between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: Dependant on the GC peak width, typically 2-3 scans per second.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like 1,1,3,3-Tetramethyl-1,3-divinyldisilazane.

Caption: Workflow for Spectroscopic Analysis.

References

1,1,3,3-Tetramethyl-1,3-divinyldisilazane safety data sheet (SDS) information

Technical Guide on the Safety of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (CAS No. 7691-02-3), compiled from various Safety Data Sheets (SDS). It is intended to inform researchers, scientists, and professionals in drug development about the potential hazards and safe handling procedures associated with this compound.

Compound Identification and Properties

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is an organosilane compound used as a chemical intermediate, particularly in the synthesis of silicone-based materials.[1][2] Its dual vinyl groups allow for its incorporation into polymer matrices.[2]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | 1,1,3,3-Tetramethyl-1,3-divinyldisilazane |

| Synonyms | 1,3-Divinyl-1,1,3,3-tetramethyldisilazane, Bis(dimethyl(vinyl)silyl)amine[3] |

| CAS Number | 7691-02-3[1] |

| Molecular Formula | C₈H₁₉NSi₂[2][3] |

| Molecular Weight | 185.41 g/mol [3][4] |

| Appearance | Colorless liquid[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | 160-163 °C[5][6] |

| Density | 0.819 - 0.82 g/mL[2][6] |

| Flash Point | 34 °C[5][6] |

| Refractive Index | n20/D 1.4405[5][6] |

| Melting Point | <0°C[5] |

| Vapor Pressure | 1.2-8611 hPa at 20-25°C[5] |

| Solubility | Soluble in Methanol[5] |

| Hydrolytic Sensitivity | Reacts slowly with moisture[6] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and toxicity.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3] |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1] |

Aggregated GHS information is provided from multiple reports by companies to the ECHA C&L Inventory.[3]

GHS Hazard Communication Diagram

Caption: GHS Hazard Communication for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane.

Experimental Protocols

Detailed experimental methodologies for the toxicological and physicochemical properties listed in this guide are not typically provided in Safety Data Sheets. These data are generated following standardized testing protocols, such as those established by the OECD (Organisation for Economic Co-operation and Development) or equivalent national bodies. For instance, flash point is determined using methods like the Pensky-Martens Closed Cup test (e.g., ASTM D93), and acute toxicity is assessed through standardized animal studies (e.g., OECD Test Guidelines 401, 402, 403). For specific experimental details, consulting the primary toxicological literature or the full substance registration dossiers submitted to regulatory agencies like ECHA is recommended.

Handling and Storage

Proper handling and storage procedures are critical to minimize risk.

Table 4: Handling and Storage Procedures

| Aspect | Recommendation |

|---|---|

| Ventilation | Use in a well-ventilated area. Provide local exhaust or general room ventilation.[1] |

| Safe Handling | Avoid all eye and skin contact. Do not breathe vapor and mist.[1] Keep away from heat, sparks, and open flames.[1] Use non-sparking tools.[1] Ground/bond container and receiving equipment to prevent static discharge.[1] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place.[1] Keep container tightly closed.[1] Store locked up.[1] |

| Incompatible Materials | Acids, Alcohols, Moisture, Oxidizing agents, Peroxides, Water.[1] |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are essential to prevent exposure.

Table 5: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

|---|---|

| Eye/Face Protection | Chemical goggles. Contact lenses should not be worn.[1] |

| Skin Protection | Neoprene or nitrile rubber gloves. Wear suitable protective clothing.[1] |

| Respiratory Protection | NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator.[1] |

| General Safety | Emergency eye wash fountains and safety showers should be available in the immediate vicinity.[1] |

Personal Protective Equipment (PPE) Workflow

Caption: Required PPE for handling 1,1,3,3-Tetramethyl-1,3-divinyldisilazane.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 6: First Aid Measures

| Exposure Route | First Aid Instructions |

|---|---|

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. Get medical advice/attention.[1] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention.[1] |

Symptoms of Exposure:

-

Inhalation: May cause respiratory irritation, coughing, headache, and nausea.[1]

-

Skin Contact: Causes skin irritation.[1]

-

Eye Contact: Causes serious eye irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

Fire Fighting Measures:

-

Suitable Extinguishing Media: Water spray, foam, carbon dioxide, dry chemical.[1]

-

Specific Hazards: Flammable liquid and vapor. Irritating fumes and organic acid vapors may develop when exposed to high temperatures or open flame.[1] The liquid can generate a strong static charge when poured.[1]

-

Firefighter Protection: Do not enter the fire area without proper protective equipment, including respiratory protection.[1]

Spill Response: In case of a spill, immediately remove all ignition sources and evacuate unnecessary personnel.[1] Use an absorbent material to collect the spill and place it in an appropriate container for disposal.[1] Only non-sparking tools should be used during cleanup.[1]

Spill Response Flowchart

Caption: Procedure for responding to a spill of the substance.

Stability and Reactivity

-

Reactivity: Reacts with water and moisture in the air, liberating ammonia.[1]

-

Chemical Stability: The product is stable in sealed containers when stored in a cool place.[1]

-

Conditions to Avoid: Heat, open flames, and sparks.[1]

-

Incompatible Materials: Acids, alcohols, moisture, oxidizing agents, and peroxides.[1]

Disposal Considerations

Waste material should be disposed of in a safe manner in accordance with local, state, and national regulations.[1] It may be incinerated.[1] Avoid release to the environment.[1]

References

- 1. gelest.com [gelest.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,1,3,3-Tetramethyl-1,3-divinyldisilazane | C8H19NSi2 | CID 82126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,3,3-Tetramethyl-1,3-divinyldisilazane - Safety Data Sheet [chemicalbook.com]

- 5. 1,1,3,3-Tetramethyl-1,3-divinyldisilazane CAS#: 7691-02-3 [m.chemicalbook.com]

- 6. 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE | [gelest.com]

An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Synthesis, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the current research and available data on 1,1,3,3-Tetramethyl-1,3-divinyldisilazane (TMVDS). It covers the compound's fundamental properties, detailed synthesis protocols, and its diverse applications in material science and analytics, with a focus on presenting clear, actionable information for professionals in scientific fields.

Core Properties of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

1,1,3,3-Tetramethyl-1,3-divinyldisilazane, also known by synonyms such as DVTMDZ and Bis(vinyldimethylsilyl)amine, is a versatile organosilicon compound with the CAS Number 7691-02-3.[1][2] Its unique structure, featuring two vinyl functional groups and a central silazane linkage, makes it a valuable intermediate and agent in various chemical processes.[1] The compound is a colorless liquid under standard conditions.[1]

The quantitative physical and chemical properties of TMVDS are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉NSi₂ | [2][3] |

| Molecular Weight | 185.42 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.819 g/mL | [2] |

| Boiling Point | 160-163 °C | [2] |

| Refractive Index | n20/D 1.4405 | [2] |

| Flash Point | 34 °C | [2] |

| Purity | ≥ 95-97% | [2][4][5] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

Synthesis of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

A key production method for TMVDS involves a two-step process starting from tetramethyl divinyl disiloxane. This process includes an initial esterification reaction followed by amination to yield the final product.[1]

Step 1: Esterification

-

Add 800 kg of tetramethyl divinyl disiloxane and 2000 kg of petroleum benzene to a stirring kettle.

-

Stir the mixture for one hour.

-

Slowly add 1200 kg of concentrated sulfuric acid to the stirring kettle over a period of two hours. Utilize a gas-phase equilibrium device to minimize the volatilization of reactants.

-

Maintain the reaction temperature below 60°C throughout the addition.

-

After the addition is complete, stop stirring and allow the mixture to settle for 60 minutes.

-

Drain the bottom layer of dilute sulfuric acid. The upper layer containing the crude product is then transferred to the amination kettle.

Step 2: Amination

-

Before beginning amination, remove any impurities from the bottom of the crude product.

-

Start the circulation water pump and begin stirring.

-

Slowly introduce ammonia gas into the kettle.

-

Carefully control the reaction parameters, maintaining a temperature of ≤80°C and a pressure of ≤0.18 MPa.

-

Continue introducing ammonia until the kettle temperature ceases to rise and begins to decrease, then slowly close the ammonia valve.

-

Enter the pressure-holding stage, maintaining the pressure for one hour.

-

The reaction is considered complete when the kettle temperature is 1-2°C above the circulation water temperature.

-

Confirm the reaction is thorough by taking a small sample and performing a water wash.

-

Once confirmed, add water to the kettle and wash the product twice to yield 1,1,3,3-Tetramethyl-1,3-divinyldisilazane.

Key Applications and Methodologies

TMVDS is a highly versatile compound utilized across several industries, primarily due to its dual reactivity stemming from its vinyl groups and silazane core.

TMVDS serves as a crucial intermediate in the synthesis of silicone polymers, including silicone resin rubber and colloids.[1] Its vinyl groups allow for easy incorporation into polymer matrices, making it an excellent choice for developing advanced silicone-based materials with high thermal stability and flexibility.[1]

As a silane coupling agent, TMVDS is highly effective at forming durable bonds between organic and inorganic materials.[2] The silazane part of the molecule can hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic substrates like glass and metals.[2] The vinyl groups are available to copolymerize or react with an organic polymer matrix.[2] This dual functionality makes it an excellent adhesion promoter, particularly for negative photoresists.[2]

TMVDS is used for the silylation of glass capillary columns in gas chromatography.[2] This surface treatment deactivates the acidic silanol groups on the glass surface, which can otherwise cause undesirable peak tailing and sample adsorption, thereby improving chromatographic resolution and performance.[2]

While specific protocols are application-dependent, a generalized workflow for modifying a glass surface using TMVDS can be outlined based on the principles of silane coupling agents.[2]

-

Substrate Cleaning: Thoroughly clean the glass substrate to remove any organic contaminants and to ensure the surface is populated with hydroxyl (-OH) groups. This can be achieved by washing with detergents, followed by rinsing with deionized water and drying, or by treatment with an oxidizing agent like piranha solution or UV/Ozone.

-

Agent Application: Prepare a solution of TMVDS in an appropriate anhydrous solvent (e.g., toluene or xylene). The concentration will vary depending on the desired surface coverage. Apply the solution to the cleaned glass surface. The moisture present on the substrate surface (or trace water in the solvent) will facilitate the hydrolysis of the Si-N bond to form reactive silanol (Si-OH) groups.

-

Curing/Bonding: Heat the treated substrate (typically 80-120°C) to promote the condensation reaction between the newly formed silanol groups of the agent and the hydroxyl groups on the glass surface. This forms stable, covalent siloxane (Si-O-Si) bonds.

-

Rinsing: Rinse the surface with a solvent to remove any unreacted, physically adsorbed agent.

-

Final Curing: A final baking step may be employed to ensure complete condensation and cross-linking of the silane layer, resulting in a durable, modified surface with exposed vinyl groups ready for further reaction.

Conclusion

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a key organosilicon compound whose unique bifunctional nature makes it indispensable in advanced materials science. Its role as a potent coupling agent, a monomer for specialty silicones, and a surface deactivating agent highlights its versatility. The synthesis and application protocols detailed in this guide provide a foundational understanding for researchers and professionals seeking to leverage the unique properties of TMVDS in their work.

References

An In-Depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-divinyldisilazane: Properties, Applications, and Experimental Overviews

This technical guide provides a comprehensive overview of 1,1,3,3-tetramethyl-1,3-divinyldisilazane, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in chemical synthesis and materials science, offering detailed information on its nomenclature, chemical and physical properties, and key applications with illustrative experimental workflows.

Nomenclature and Identification

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is known by a variety of synonyms and alternative names in scientific literature and commercial catalogs. Proper identification is crucial for accurate sourcing and application.

Synonyms and Alternative Names:

-

1,3-Divinyl-1,1,3,3-tetramethyldisilazane

-

Bis(dimethylvinylsilyl)amine

-

N-(Dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine

-

Silanamine, 1-ethenyl-N-(ethenyldimethylsilyl)-1,1-dimethyl-

-

DVTMDS

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 7691-02-3 |

| EC Number | 231-701-1 |

| Molecular Formula | C8H19NSi2 |

| IUPAC Name | 1-ethenyl-N-(ethenyl(dimethyl)silyl)-1,1-dimethylsilanamine |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 1,1,3,3-tetramethyl-1,3-divinyldisilazane. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value |

| Molecular Weight | 185.42 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Density | 0.819 g/mL at 25 °C |

| Boiling Point | 160-161 °C |

| Melting Point | <0 °C |

| Flash Point | 34 °C |

| Refractive Index | 1.4405 at 20 °C |

| Solubility | Soluble in most organic solvents |

| Purity | Typically >95% (GC) |

Core Applications and Experimental Protocols

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a reactive chemical primarily utilized as a silylating agent and a monomer in the synthesis of silicone-based materials. Its bifunctional nature, with two vinyl groups and a disilazane linkage, allows for a range of chemical modifications and polymerizations.

Silylation Agent for Gas Chromatography Column Deactivation

A primary application of this compound is in the deactivation of active sites (silanol groups) on the inner surface of fused silica capillary columns used in gas chromatography (GC). This process, known as silylation or end-capping, is crucial for reducing peak tailing and improving the chromatographic performance for polar analytes.

Experimental Overview: Static Silylation of a Fused Silica Capillary Column

This protocol is a generalized procedure based on established methods for capillary column deactivation.

Materials:

-

Fused silica capillary column

-

1,1,3,3-Tetramethyl-1,3-divinyldisilazane

-

Anhydrous toluene (or other suitable inert solvent)

-

Nitrogen or argon gas supply

-

Vacuum oven or GC oven

-

Sealing materials (e.g., high-temperature septa, gas torch for sealing glass)

Procedure:

-

Column Preparation: The capillary column is flushed with a solvent (e.g., dichloromethane, methanol) to remove any contaminants and then dried by purging with a stream of inert gas.

-

Preparation of Silylating Solution: A solution of 1,1,3,3-tetramethyl-1,3-divinyldisilazane in anhydrous toluene (typically 5-10% v/v) is prepared under an inert atmosphere.

-

Filling the Column: The silylating solution is introduced into the capillary column until it is completely filled.

-

Sealing: Both ends of the column are securely sealed.

-

Heating and Reaction: The sealed column is placed in a vacuum oven or a GC oven. The temperature is gradually increased to and held at a specific temperature (e.g., 250-300 °C) for several hours (e.g., 4-8 hours) to allow the silylation reaction to proceed.

-

Cooling and Rinsing: After the reaction, the column is allowed to cool to room temperature. The ends are opened, and the excess silylating agent and by-products are removed by flushing the column with a series of solvents (e.g., toluene, methanol, dichloromethane).

-

Conditioning: The column is installed in a GC and conditioned by heating it under a continuous flow of inert carrier gas to remove any residual solvent and stabilize the stationary phase.

Caption: Workflow for GC column silylation.

Monomer in Silicone Polymer Synthesis

The vinyl groups of 1,1,3,3-tetramethyl-1,3-divinyldisilazane make it a valuable monomer or crosslinking agent in the synthesis of silicone polymers. These polymers find applications in coatings, sealants, and elastomers due to their thermal stability and flexibility.

Experimental Overview: Synthesis of a Vinyl-Terminated Polysiloxane

This is a representative procedure for incorporating the divinyldisilazane into a polysiloxane chain.

Materials:

-

1,1,3,3-Tetramethyl-1,3-divinyldisilazane

-

Cyclic siloxane monomers (e.g., octamethylcyclotetrasiloxane, D4)

-

Anionic or cationic catalyst (e.g., potassium hydroxide, trifluoromethanesulfonic acid)

-

Inert solvent (e.g., toluene)

-

Quenching agent (e.g., acetic acid)

Procedure:

-

Reaction Setup: A reaction flask is charged with the cyclic siloxane monomer, 1,1,3,3-tetramethyl-1,3-divinyldisilazane (acting as an end-capper), and an inert solvent under a nitrogen atmosphere.

-

Initiation: The catalyst is added to the mixture to initiate the ring-opening polymerization of the cyclic siloxane.

-

Polymerization: The reaction mixture is heated to a specific temperature and stirred for a period to allow the polymer chains to grow. The divinyldisilazane reacts with the growing polymer chains, terminating them with vinyl groups.

-

Quenching: Once the desired molecular weight is achieved, the reaction is terminated by adding a quenching agent to neutralize the catalyst.

-

Purification: The resulting polymer is purified to remove any unreacted monomers, catalyst residues, and solvent. This may involve precipitation, filtration, and drying under vacuum.

Caption: Polymer synthesis using divinyldisilazane.

Surface Modification of Silica

Similar to its application in GC columns, this disilazane can be used to modify the surface of silica particles, rendering them hydrophobic. This is useful in applications such as reinforcing fillers in silicone elastomers and in the preparation of hydrophobic coatings.

Experimental Overview: Hydrophobization of Fumed Silica

Materials:

-

Fumed silica

-

1,1,3,3-Tetramethyl-1,3-divinyldisilazane

-

Anhydrous inert solvent (e.g., toluene or hexane)

-

Reaction vessel with a stirrer and reflux condenser

-

Nitrogen or argon atmosphere

Procedure:

-

Drying of Silica: Fumed silica is dried in an oven to remove adsorbed water.

-

Dispersion: The dried silica is dispersed in the inert solvent in the reaction vessel under an inert atmosphere.

-

Reaction: 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is added to the silica dispersion. The mixture is heated to reflux and stirred for several hours.

-

Work-up: After the reaction, the mixture is cooled, and the surface-modified silica is isolated by filtration or centrifugation.

-

Washing and Drying: The treated silica is washed with the solvent to remove unreacted silazane and by-products, and then dried in a vacuum oven.

Safety and Handling

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It should be stored in a cool, dry, well-ventilated area away from sources of ignition.

In-Depth Technical Guide: Thermal Stability and Decomposition of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetramethyl-1,3-divinyldisilazane (TMDVS) is a versatile organosilicon compound with significant potential in materials science, particularly as a precursor for silicon carbonitride (SiCN) ceramics and as a crosslinking agent in silicone polymers. Its thermal stability and decomposition behavior are critical parameters that dictate its processing and application in high-temperature environments. This technical guide provides a comprehensive overview of the thermal properties of TMDVS, including its decomposition pathways and the experimental protocols used for its characterization. While specific quantitative data for TMDVS is not extensively available in peer-reviewed literature, this guide draws upon data from closely related vinyl-substituted silazanes and polysilazanes to infer its thermal behavior.

Introduction

1,1,3,3-Tetramethyl-1,3-divinyldisilazane, a member of the silazane family, is characterized by a silicon-nitrogen backbone with methyl and vinyl substituent groups. The presence of vinyl groups makes it highly reactive and suitable for polymerization and crosslinking reactions, while the Si-N backbone is a key feature for its use as a preceramic polymer. The thermal decomposition of TMDVS is a complex process involving the cleavage of various bonds and the evolution of volatile species, ultimately leading to the formation of a ceramic residue at elevated temperatures. Understanding this process is crucial for controlling the composition and microstructure of the resulting materials.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is presented in Table 1.

Table 1: Physicochemical Properties of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉NSi₂ | [1][2] |

| Molecular Weight | 185.42 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 160-161 °C | [2] |

| Density | 0.819 g/mL | [2] |

| Flash Point | 34 °C | [2] |

| Refractive Index | 1.4405 @ 20°C | [2] |

Thermal Stability and Decomposition Analysis

The thermal stability of vinyl-substituted silazanes is generally high, a property attributed to the potential for crosslinking reactions involving the vinyl groups. This crosslinking leads to the formation of a more stable network structure, which resists thermal degradation and results in a higher char yield upon pyrolysis.

Thermogravimetric Analysis (TGA)

For analogous vinyl-functionalized polyborosiloxane, the initial degradation temperature is observed around 141°C, with a subsequent major weight loss occurring between 380°C and 700°C, and a significant residual mass of about 82.4% at 800°C.[5][6] This suggests that the thermal decomposition of such vinyl-functionalized silicon-based polymers occurs in multiple stages. It is plausible that the decomposition of TMDVS would follow a similar multi-stage process.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can identify thermal transitions such as melting, crystallization, and glass transitions, as well as exothermic crosslinking reactions. For TMDVS, an exothermic peak would be expected corresponding to the thermally initiated crosslinking of the vinyl groups. This process would contribute to the overall thermal stability of the material.

Decomposition Products and Pathways

The pyrolysis of organosilazanes is a key step in their conversion to silicon carbonitride ceramics. The decomposition process involves the cleavage of Si-N, Si-C, N-H, and C-H bonds, leading to the evolution of a variety of volatile and gaseous products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the decomposition products of a material. A sample is heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

While a specific Py-GC-MS study on TMDVS was not found, the pyrolysis of polysilazanes is known to produce a complex mixture of gaseous products.[5] For vinyl-containing organosilicon compounds, the thermal decomposition can lead to the cleavage of the C-Si bond, liberating volatile organosilicon fragments.[7] The pyrolysis of polyethylene, for example, yields a wide range of hydrocarbons.[2] It is expected that the pyrolysis of TMDVS would produce a mixture of low molecular weight silicon-containing species, hydrocarbons (from the methyl and vinyl groups), and ammonia or amines (from the nitrogen-containing backbone).

Proposed Decomposition Pathways

The thermal decomposition of TMDVS likely proceeds through a series of complex reactions. A plausible logical relationship for the initial stages of decomposition is outlined below.

Caption: Logical workflow of the initial thermal decomposition of TMDVS.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the thermal properties of materials. The following are standard experimental protocols for the techniques discussed.

Thermogravimetric Analysis (TGA)

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: A small amount of the liquid TMDVS sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidation. A typical flow rate is 20-50 mL/min.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the final residual mass.

Differential Scanning Calorimetry (DSC)

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small amount of the liquid TMDVS sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a typical flow rate of 20-50 mL/min.

-

Heating Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic and exothermic transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A very small amount of the liquid TMDVS sample (microgram to low milligram range) is loaded into a pyrolysis tube or onto a filament.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-1000°C) in an inert atmosphere (e.g., helium).[8]

-

GC Separation: The volatile pyrolysis products are transferred to the GC column where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparing them to spectral libraries.

The following diagram illustrates a typical experimental workflow for the thermal analysis of TMDVS.

Caption: Experimental workflow for thermal analysis of TMDVS.

Conclusion

1,1,3,3-Tetramethyl-1,3-divinyldisilazane is a molecule of significant interest due to its potential applications in advanced materials. Its thermal stability, driven by the crosslinking of its vinyl groups, and its decomposition into valuable ceramic materials, are key to its utility. While direct, comprehensive studies on the thermal analysis of this specific compound are limited, by examining related vinyl-substituted silazanes and polysilazanes, a general understanding of its thermal behavior can be established. Further detailed experimental investigations employing TGA, DSC, and Py-GC-MS are necessary to fully elucidate the quantitative aspects of its thermal decomposition, the precise nature of its decomposition products, and the intricate details of its decomposition pathways. Such knowledge will be invaluable for the tailored design and processing of novel materials derived from this versatile precursor.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE | [gelest.com]

- 3. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Solubility of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, a key organosilicon compound. Understanding its solubility is crucial for its application in synthesis, formulation, and various chemical processes. This document outlines its solubility profile in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For 1,1,3,3-Tetramethyl-1,3-divinyldisilazane, a liquid at room temperature, its miscibility with various organic solvents is a critical parameter for its handling and reactivity. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.

1,1,3,3-Tetramethyl-1,3-divinyldisilazane possesses a molecular structure with both non-polar (methyl and vinyl groups) and polar (Si-N-Si bond) characteristics. This structure suggests its potential for solubility in a range of organic solvents. However, it is important to note that this compound is sensitive to moisture and will react with water, leading to hydrolysis.

Solubility Profile of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane

Direct quantitative solubility data for 1,1,3,3-Tetramethyl-1,3-divinyldisilazane in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information for structurally similar compounds, a qualitative and inferred solubility profile can be presented. One source indicates that it is soluble in methanol.

For a more comprehensive understanding, the solubility of Hexamethyldisilazane (HMDS), a closely related and well-studied disilazane, is included for comparative purposes. The structural similarity between the two compounds allows for a strong inference of the expected solubility behavior of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane.

| Organic Solvent | Chemical Class | Expected Solubility of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane | Reported Solubility of Hexamethyldisilazane (HMDS) |

| Methanol | Polar Protic | Soluble | Soluble |

| Acetone | Polar Aprotic | Expected to be Soluble/Miscible | Soluble/Miscible[1] |

| Benzene | Aromatic | Expected to be Soluble/Miscible | Soluble/Miscible[1] |

| Ethyl Ether | Ether | Expected to be Soluble/Miscible | Soluble/Miscible[1] |

| Heptane | Non-polar | Expected to be Soluble/Miscible | Soluble/Miscible[1] |

| Perchloroethylene | Halogenated | Expected to be Soluble/Miscible | Soluble/Miscible[1] |

| Tetrahydrofuran (THF) | Ether | Expected to be Soluble/Miscible | Soluble |

| Toluene | Aromatic | Expected to be Soluble/Miscible | Soluble |

| Hexane | Non-polar | Expected to be Soluble/Miscible | Soluble |

| Dichloromethane | Halogenated | Expected to be Soluble/Miscible | Soluble |

| Water | Polar Protic | Insoluble (Reacts)[2] | Insoluble (Reacts) |

Note: The expected solubility of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane is inferred from its chemical structure and the known solubility of the analogous compound, Hexamethyldisilazane. Experimental verification is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a moisture-sensitive liquid like 1,1,3,3-Tetramethyl-1,3-divinyldisilazane in an organic solvent. This protocol is based on the saturation shake-flask method, adapted to mitigate the compound's reactivity with atmospheric moisture.

Materials and Equipment:

-

1,1,3,3-Tetramethyl-1,3-divinyldisilazane (solute)

-

Anhydrous organic solvent of interest

-

Dry, sealable glass vials or flasks

-

Inert gas (e.g., nitrogen or argon) supply

-

Syringes and needles

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

-

Standard laboratory glassware (pipettes, volumetric flasks)

Procedure:

-

Preparation of Materials:

-

Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

-

Purge all vials and flasks with a stream of inert gas to remove air and moisture.

-

Use only anhydrous grade solvents.

-

-

Sample Preparation:

-

Under an inert atmosphere (e.g., in a glove box or using a Schlenk line), add a known volume of the anhydrous organic solvent to a pre-weighed, dry, and sealed vial.

-

Using a syringe, incrementally add small, known volumes of 1,1,3,3-Tetramethyl-1,3-divinyldisilazane to the solvent.

-

After each addition, securely seal the vial and shake vigorously.

-

Continue adding the solute until a persistent second phase (undissolved liquid) is observed, indicating that the solution is saturated.

-

-

Equilibration:

-

Place the sealed vials containing the saturated solutions in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow for initial phase separation.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a moderate speed.

-

-